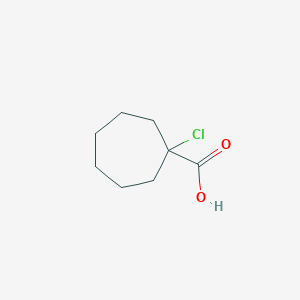
1-Chlorocycloheptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorocycloheptane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered ring with a chlorine atom and a carboxylic acid group attached to the same carbon atom. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-chlorocycloheptane-1-carboxylic acid can be achieved through several methods:
-
Synthetic Routes
Halogenation of Cycloheptane: Cycloheptane can be chlorinated using chlorine gas in the presence of ultraviolet light to form 1-chlorocycloheptane. This intermediate can then be oxidized to introduce the carboxylic acid group.
Grignard Reaction: Cycloheptanone can be converted to its corresponding Grignard reagent, which can then react with carbon dioxide to form the carboxylic acid. Subsequent chlorination introduces the chlorine atom at the desired position.
-
Industrial Production Methods
Oxidation of Cycloheptane Derivatives: Industrially, the compound can be produced by oxidizing cycloheptane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The resulting carboxylic acid can then be chlorinated to obtain this compound.
Analyse Chemischer Reaktionen
1-Chlorocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted cycloheptane carboxylic acids.
-
Oxidation and Reduction
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
-
Addition Reactions
Hydrogenation: The double bonds in the ring can be hydrogenated in the presence of a catalyst to form saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chlorocycloheptane-1-carboxylic acid has several applications in scientific research:
-
Chemistry
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology
Biochemical Studies: The compound is used in studies to understand the behavior of cyclic compounds in biological systems.
-
Medicine
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
-
Industry
Material Science: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-chlorocycloheptane-1-carboxylic acid involves its interaction with various molecular targets:
-
Molecular Targets
Enzymes: The compound can inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating cellular responses.
-
Pathways Involved
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-Chlorocycloheptane-1-carboxylic acid can be compared with other similar compounds:
-
Similar Compounds
Cycloheptane Carboxylic Acid: Lacks the chlorine atom, resulting in different chemical reactivity.
1-Bromocycloheptane-1-carboxylic Acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
-
Uniqueness
- The presence of both the chlorine atom and the carboxylic acid group in the same molecule imparts unique chemical properties, making it distinct from other cycloheptane derivatives.
Eigenschaften
Molekularformel |
C8H13ClO2 |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
1-chlorocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13ClO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6H2,(H,10,11) |
InChI-Schlüssel |
IBCRBAOUYCFFEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


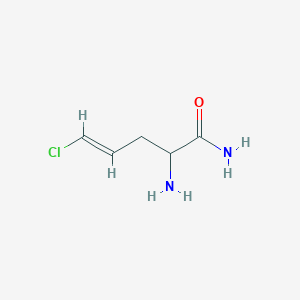

![1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13302145.png)
![1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13302150.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid](/img/structure/B13302151.png)
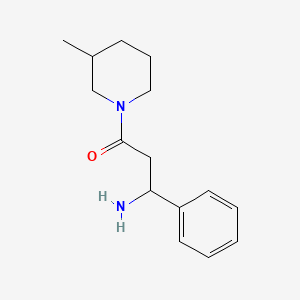
![1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13302164.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
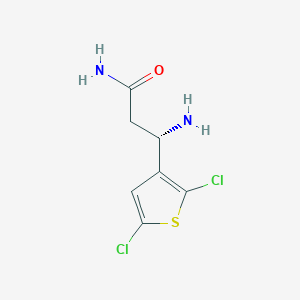
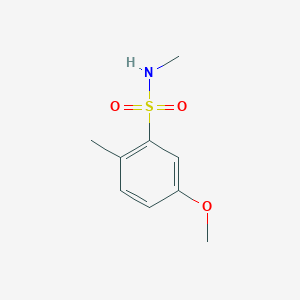
![1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)
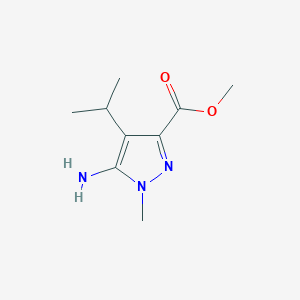
![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)

